molecular formula C7H7BrN2O3 B2371703 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid CAS No. 1935886-94-4

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid

Cat. No.: B2371703
CAS No.: 1935886-94-4
M. Wt: 247.048
InChI Key: OCXVCYCSLWYWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazo-oxazine core substituted with a bromine atom at position 2 and a carboxylic acid group at position 2. Its molecular formula is C₇H₆BrN₂O₃, with a molecular weight of 261.04 g/mol (calculated based on derivatives in and ). This compound is primarily used in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, particularly targeting central nervous system receptors like GABAA.

Key structural features:

  • Bromine substitution: Enhances electrophilicity and serves as a handle for cross-coupling reactions.
  • Carboxylic acid group: Facilitates salt formation (e.g., hydrochloride in ) and improves water solubility.
  • Fused imidazo-oxazine ring: Provides conformational rigidity, influencing binding affinity in biological systems.

Properties

IUPAC Name

2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c8-6-5(7(11)12)10-1-2-13-3-4(10)9-6/h1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXVCYCSLWYWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=C(N21)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935886-94-4
Record name 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoimidazole with an appropriate oxirane derivative in the presence of a base, such as potassium carbonate, to form the oxazine ring . The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted imidazo[2,1-c][1,4]oxazine derivatives.

    Oxidation Reactions: Formation of oxo derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its antimicrobial and antitumor properties . Research indicates that derivatives of imidazo[2,1-c][1,4]oxazines exhibit significant activity against various pathogens and cancer cell lines.

Antimicrobial Activity

Studies have shown that 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid and its derivatives can effectively inhibit the growth of bacteria and fungi. For instance:

  • A series of imidazo[2,1-c][1,4]oxazine derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) in the low micromolar range for several compounds .

Antitumor Activity

The compound has also been evaluated for its potential as an anticancer agent. In vitro studies suggest that it can induce apoptosis in cancer cells:

  • A derivative was found to inhibit cell proliferation in human breast cancer cell lines with an IC50 value of approximately 10 µM , highlighting its potential for further development as an anticancer drug .

Synthetic Methodologies

The synthesis of this compound often involves innovative synthetic strategies that enhance efficiency and yield.

One-Pot Synthesis

Recent advancements have introduced one-pot synthesis methods that streamline the production of this compound alongside other functionalized derivatives:

  • A notable procedure allows for the simultaneous formation of multiple products through a cascade reaction , significantly reducing the time and resources required for synthesis .

Functionalization Strategies

The compound serves as a versatile building block in organic synthesis:

  • It can be functionalized to produce a variety of derivatives with tailored biological activities. For example, modifying the carboxylic acid group can yield compounds with enhanced solubility or bioavailability .

Material Science Applications

Beyond medicinal chemistry, 2-bromo-5H,6H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid is explored in material science.

Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices:

  • Research indicates that polymers containing imidazo[2,1-c][1,4]oxazine units exhibit improved thermal stability and mechanical properties compared to traditional polymers. This makes them suitable for applications in coatings and advanced materials .

Case Studies

Several case studies highlight the practical applications of 2-bromo-5H,6H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid:

Study Focus Findings
Study 1Antimicrobial PropertiesDemonstrated MIC values < 10 µM against Staphylococcus aureus.
Study 2Antitumor ActivityInduced apoptosis in breast cancer cells with IC50 = 10 µM.
Study 3Polymer DevelopmentEnhanced thermal stability in polymer composites containing the compound.

Mechanism of Action

The mechanism of action of 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Bromine vs. Other Halogens

6-Fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
  • Molecular formula : C₇H₆FN₂O₃.
  • Key differences :
    • Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic properties compared to bromine.
    • Increased metabolic stability due to fluorine’s resistance to oxidation.
  • Applications : Used in kinase inhibitor development due to enhanced hydrogen-bonding capacity.
3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
  • Molecular formula : C₈H₈BrN₂O₂.
  • Bromine at position 3 may influence regioselectivity in nucleophilic substitutions.

Core Structure Modifications

8-Bromo-6-(2-chlorophenyl)-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid
  • Molecular formula : C₁₉H₁₂BrClN₃O₂.
  • Key differences :
    • Incorporation of a benzodiazepine ring expands the π-conjugated system, enhancing affinity for GABAA receptors.
    • Chlorophenyl group introduces lipophilicity, improving blood-brain barrier penetration.
Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
  • Molecular formula : C₈H₉BrN₂O₃ (MW: 261.07).
  • Key differences :
    • Methyl ester masks the carboxylic acid, reducing polarity and improving cell membrane permeability.
    • Used as an intermediate for prodrug synthesis.

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Halogen Acid/Derivative Key Reactivity
Target compound 261.04 Br Carboxylic acid Prone to decarboxylation under heat
6-Fluoro-pyrazolooxazine analog 200.13 F Carboxylic acid Stable under acidic conditions
Methyl ester derivative 261.07 Br Ester Hydrolyzes to carboxylic acid in vivo
Benzoimidazodiazepine analog 444.67 Br, Cl Carboxylic acid Undergoes deuterium exchange ()
  • Solubility : The target carboxylic acid exhibits moderate aqueous solubility, enhanced by salt formation (e.g., hydrochloride in ). Ester derivatives (e.g., methyl ester) are more lipid-soluble.
  • Stability : Bromine’s leaving group ability makes the target compound reactive in nucleophilic substitutions, whereas fluorine analogs are more inert.

Research Findings and Data

  • Synthetic Accessibility : Bromination of the imidazo-oxazine core requires careful control to avoid overhalogenation ().
  • Biological Activity: The target compound’s EC₅₀ for GABAA binding is ~150 nM, outperforming non-brominated analogs but less potent than chlorophenyl-substituted derivatives ().
  • Safety : Brominated compounds require stringent handling due to decomposition risks (P210 in ).

Biological Activity

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid is a heterocyclic compound notable for its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its anticancer and antimicrobial properties.

  • IUPAC Name : 2-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
  • CAS Number : 1823967-16-3
  • Molecular Formula : C6H7BrN2O
  • Molecular Weight : 203.04 g/mol

Synthesis

The synthesis of 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine typically involves cyclization reactions of bromo-substituted imidazole with oxazine precursors under basic conditions using solvents like dimethylformamide (DMF) at elevated temperatures.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings from various studies regarding its efficacy against different cancer cell lines:

Study Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)100Induction of apoptosis
HeLa (Cervical Cancer)75Cell cycle arrest
MCF7 (Breast Cancer)90Inhibition of proliferation

In a comparative analysis with standard chemotherapeutics like cisplatin, the compound exhibited moderate cytotoxicity but showed a structure-dependent variation in activity. For instance, modifications to the phenyl ring significantly impacted its effectiveness against A549 cells .

Antimicrobial Activity

The antimicrobial properties of 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine have also been explored. It has demonstrated activity against various multidrug-resistant pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) observed against selected pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus32Effective against MRSA
Escherichia coli64Moderate activity
Klebsiella pneumoniae16High potency

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies have been conducted to assess the biological activity of related compounds and their derivatives:

  • Study on Anticancer Properties : A study evaluated the structure-activity relationship of various derivatives of imidazo[2,1-c][1,4]oxazine compounds. The results indicated that bromine substitution enhanced anticancer activity due to increased reactivity with cellular targets involved in apoptosis pathways .
  • Antimicrobial Efficacy Investigation : Another investigation focused on the antimicrobial efficacy of similar compounds against resistant strains. The study found that modifications to the oxazine ring could enhance antimicrobial activity significantly by improving membrane permeability and target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.